The compound (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative, notable for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 212.22 g/mol. The compound is classified under the category of chromanes, which are bicyclic compounds featuring a chromane moiety, often recognized for their biological activity and utility in pharmaceuticals.
The synthesis of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane can be achieved through several methods, with one notable approach being the Sharpless dihydroxylation reaction. In this method, the starting material undergoes a diastereoselective reaction using AD-mix-α as a reagent in an aqueous medium combined with tert-butyl alcohol at low temperatures (0°C) for approximately 11 hours. This process yields the desired product with an impressive yield of 88% .
The molecular structure of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane features a chromane backbone with hydroxyl groups at the 1' and 2' positions, as well as a fluorine substituent at the 6-position. The compound's stereochemistry is crucial for its biological activity.
The compound can participate in various chemical reactions typical of chromane derivatives. These include:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structural properties may contribute to:
Research into similar compounds suggests that modifications to the chromane structure can lead to enhanced therapeutic effects, making this compound a candidate for further investigation in drug development .
The systematic IUPAC name (1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol precisely defines the compound's stereochemistry and molecular framework, with the (1'S,2S) configuration indicating the specific spatial arrangement of its chiral centers [6] [7]. This naming convention follows the Cahn-Ingold-Prelog priority rules, where the "S" designation at both stereocenters establishes the absolute configuration critical to its biological interactions. The chemical structure integrates a chromane system (benzodihydropyran) with a fluorine substituent at the aromatic C6 position and an ethane-1,2-diol moiety at the C2 position with defined stereochemistry.
The compound's identity is unambiguously established through several key identifiers: The CAS registry number 905454-57-1 serves as a unique global identifier for this specific stereoisomer, distinguishing it from related diastereomers such as the (1'R,2S) configuration (CAS 303176-39-8) [7] [10]. Its molecular formula C11H13FO3 reflects an elemental composition confirmed by high-resolution mass spectrometry, with an exact mass of 212.0850 Da [7]. The compound presents as a white crystalline solid under standard conditions, with characteristic solubility in dipolar aprotic solvents (DMF, DMSO) and alcoholic solvents (methanol), but limited solubility in non-polar solvents or water [3] [9]. Analytical characterization includes predicted physicochemical properties: density of 1.308±0.06 g/cm³, boiling point of 384.8±37.0°C, and pKa of 14.25±0.20, indicating relatively high thermal stability and weakly acidic hydroxyl groups [3].
Table 2: Comprehensive Physicochemical Characterization Data
Property | Value/Description | Analytical Method |
---|---|---|
Appearance | White crystalline solid | Visual characterization |
Solubility | Soluble in DMSO, methanol, DMF; insoluble in water | Empirical testing |
Predicted Density | 1.308 ± 0.06 g/cm³ | Computational estimation |
Predicted Boiling Point | 384.8 ± 37.0 °C | Computational estimation |
Predicted pKa | 14.25 ± 0.20 | Computational estimation |
Spectral Identifiers | 1H NMR, 13C NMR, mass spectrometry | Spectroscopic confirmation |
Chromane derivatives emerged as structurally privileged scaffolds in medicinal chemistry following the discovery of natural flavonoids possessing this core structure. The strategic incorporation of fluorine into the chromane system represents a significant evolution in this compound class, driven by fluorine's ability to modulate electronic distribution, enhance metabolic stability, and improve bioavailability through strategic hydrogen bonding interactions [4]. The specific development of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane arose from the convergence of three key research trajectories: advances in asymmetric synthesis enabling precise stereochemical control, fluorination techniques for aromatic systems, and the pharmacological validation of chromane-based therapeutics.
The compound first gained prominence in pharmaceutical research when identified as a critical synthetic intermediate for cardiovascular drugs, particularly during process development for (-)-nebivolol, a β-blocker with additional vasodilatory properties [2] [3] [6]. Its historical significance is underscored by the assignment of a specific identifier ("Nebivolol Impurity 51") in pharmacopeial standards, reflecting its importance in quality control during nebivolol manufacturing [3]. The synthesis of structurally related compounds such as 6-fluorochromane-2-carboxylic acid (CAS 99199-60-7) established foundational methodologies for fluorinated chromane synthesis, particularly catalytic hydrogenation techniques employing palladium on activated charcoal under hydrogen pressure [4]. These synthetic approaches paved the way for the development of more complex derivatives like the title compound, which incorporates additional chiral elements and functional groups that present significant synthetic challenges.
The structural complexity and stereochemical precision of (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane confer exceptional utility across multiple domains of chemical research. Its primary significance resides in its role as a chiral synthetic intermediate for the production of (-)-nebivolol, a third-generation β-blocker medication with additional vasodilatory effects mediated through endothelial nitric oxide synthase activation [2] [6]. The compound's stereochemistry is essential for biological activity, as nebivolol exists as a racemic mixture of enantiomers with distinct pharmacological profiles, with the (S,S,S,S)-isomer demonstrating β-blocking activity. The precise (1'S,2S) configuration of this intermediate enables the stereoselective construction of nebivolol's complex stereochemical architecture.
Beyond its pharmaceutical applications, this fluorinated chromane derivative serves as a versatile building block for synthesizing more complex chiral molecules. The presence of both primary and secondary hydroxyl groups enables differential functionalization strategies, as demonstrated by the preparation of ditosylate derivatives (e.g., (1'S,2S)-2-(1',2'-Ditosyl-1',2'-dihydroxyethyl)-6-fluorochromane) that serve as precursors for further synthetic elaboration [2]. The compound exemplifies modern molecular design principles where fluorination enhances metabolic stability and membrane permeability while the chromane core provides structural rigidity. These features have stimulated research interest in its application beyond cardiovascular agents, particularly in central nervous system therapeutics where fluorine substitution and chromane scaffolds demonstrate favorable blood-brain barrier penetration profiles. The commercial availability of this compound from multiple specialty chemical suppliers (including BOC Sciences, ChemStrong, and J & K Scientific) underscores its importance in pharmaceutical research and development pipelines [3] [6].
Table 3: Research Applications and Commercial Availability
Application Context | Specific Utility | Commercial Source Examples |
---|---|---|
Nebivolol Synthesis | Key chiral intermediate in stereoselective production | Coompo Research Chemicals [2] |
Pharmaceutical Research | Building block for novel chromane derivatives | BOC Sciences [6] |
Process Chemistry | Reference standard for impurity control | ChemicalBook suppliers [3] |
Chiral Synthesis | Template for stereoselective transformations | Alfa Chemistry [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: